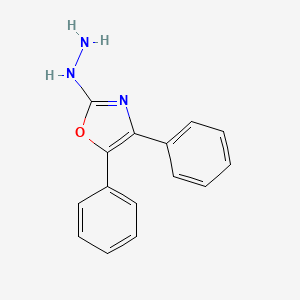![molecular formula C16H12N2O B14741596 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium CAS No. 5563-39-3](/img/structure/B14741596.png)
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium is a heterocyclic compound with a unique structure that includes both cinnoline and phenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium typically involves the reaction of cinnoline derivatives with phenylethenyl compounds under specific conditions. One common method involves the use of Rh(III)-catalyzed C-H activation/annulation reactions with 2-phenyl-2H-indazole and internal alkynes . This method results in the formation of structurally important polycyclic heteroaromatic compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium include other cinnoline derivatives and phenylethenyl compounds. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of cinnoline and phenylethenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5563-39-3 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium |
InChI |
InChI=1S/C16H12N2O/c19-18-12-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)17-18/h1-12H/b11-10+ |
InChI Key |
XZYBKQOXETWANU-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C[N+](=NC3=CC=CC=C32)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C[N+](=NC3=CC=CC=C32)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
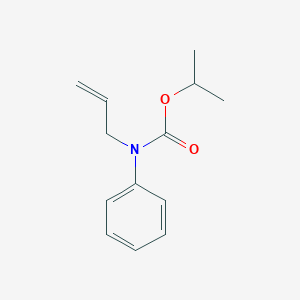
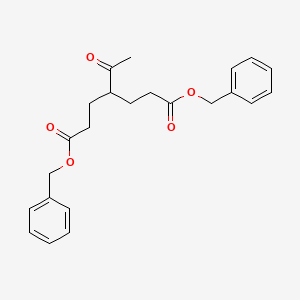

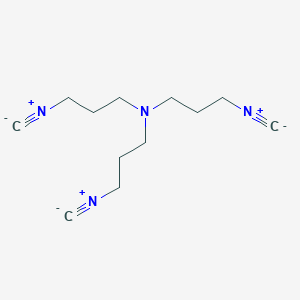

![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
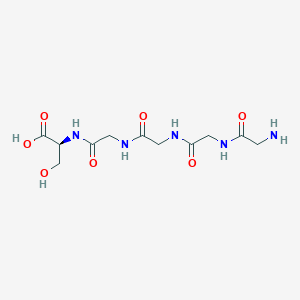
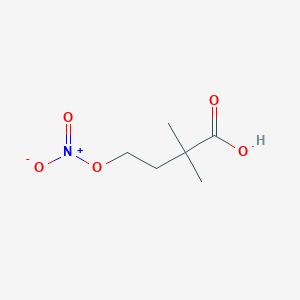
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)

